molecular formula C17H21O3P B2495629 Diethyl benzhydrylphosphonate CAS No. 27329-60-8

Diethyl benzhydrylphosphonate

Cat. No. B2495629
CAS RN: 27329-60-8
M. Wt: 304.326
InChI Key: SVSCLSTYANOQQX-UHFFFAOYSA-N
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Description

Diethyl benzhydrylphosphonate (DEBP) is a synthetic organic compound commonly used in laboratory experiments and scientific research. It is a phosphonate ester, composed of a benzhydryl group and an ethyl group attached to a phosphonate group. DEBP is a colorless, odorless, and non-toxic compound that is highly soluble in water and other organic solvents. It is also known as benzhydrylphosphonic acid diethyl ester and is often abbreviated as DEB.

Scientific Research Applications

Synthesis Applications

  • Diethyl benzhydrylphosphonate is used in the synthesis of various organic compounds. For instance, it has been utilized in the preparation of alkynes like (4-Methoxyphenyl)Ethyne, demonstrating its role in condensation and reduction reactions (Marinetti & Savignac, 2003).
  • The compound has been involved in the synthesis of novel enantiomerically pure C3-symmetric trialkanolamine ligands containing phosphoryl groups, proving its versatility in producing quantitatively pure products in the presence of metal salts (Wróblewski & Hałajewska-Wosik, 2006).

Reactions and Derivatives

  • Diethyl 2,3-dihydro-4H-1,3-benzoxazin-4-one-2-phosphonate, a derivative, undergoes reactions with various nucleophiles, indicating the compound's potential in creating diverse chemical derivatives (Kosta & Kotyński, 1990).
  • It also plays a role in monohalogenation processes to produce a variety of diethyl α-monohalogenated benzylphosphonates, showcasing its utility in creating halogenated compounds (Iorga, Eymery, & Savignac, 1999).

Polymerization and Catalysis

  • This compound-based ligands have been used in cationic palladium catalysts for ethylene oligomerization/polymerization, demonstrating its application in industrial polymer production (Contrella, Sampson, & Jordan, 2014).

Pharmaceutical Research

  • The compound's derivatives have shown potential in pharmaceutical research. For instance, some diethyl {4-[(5-substituted-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates exhibited antiviral activity against varicella-zoster virus (Głowacka et al., 2016).

Other Applications

  • It's been involved in the synthesis of α-aminophosphonate/phosphinate derivatives showing antimicrobial and antioxidant properties (Basha et al., 2016).
  • Additionally, it has been used in the synthesis of diethyl N (2 benzothiazolyl) α aminoalkylphosphonates with potential inhibitory effects against tobacco mosaic virus and herbicidal activity (Zai, 1998).

Safety and Hazards

Diethyl benzhydrylphosphonate is considered hazardous. If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, it should be washed off with soap and plenty of water. If swallowed, the mouth should be rinsed with water .

Future Directions

Diethyl benzhydrylphosphonate has potential applications in the field of medicine as a synthetic intermediate . It has been studied for its cytotoxic activity, with the impact of the substituent at the phenyl ring of diethyl benzylphosphonate derivatives being a focus of research .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of 3,5-dihydroxy-4-isopropylstilbene, a compound used for the treatment of skin disorders . It also plays a role in the synthesis of natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions .

Cellular Effects

It is known that phosphonates, a class of compounds to which Diethyl benzhydrylphosphonate belongs, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of certain compounds via specific reactions

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable when sealed and stored in dry conditions at room temperature .

Metabolic Pathways

It is known that phosphonates can inhibit metabolic enzymes , suggesting that this compound could interact with various enzymes or cofactors in metabolic pathways.

properties

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSCLSTYANOQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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